Methyl 3-(4-tert-butylphenyl)propanoate
Overview
Description
Methyl 3-(4-tert-butylphenyl)propanoate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate typically involves the esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-tert-butylphenyl)propanoic acid.
Reduction: 3-(4-tert-butylphenyl)propanol.
Substitution: 4-tert-butyl-3-nitrophenylpropanoate, 4-tert-butyl-3-bromophenylpropanoate.
Scientific Research Applications
Methyl 3-(4-tert-butylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of Methyl 3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This process can influence various biochemical pathways and cellular functions .
Comparison with Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Methyl 3-(4-tert-butylphenyl)acetate
- Methyl 3-(4-tert-butylphenyl)butanoate
Comparison: Methyl 3-(4-tert-butylphenyl)propanoate is unique due to the presence of the propanoate chain, which imparts distinct chemical and physical properties compared to its analogs. For example, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has additional hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity. Similarly, Methyl 3-(4-tert-butylphenyl)acetate has a shorter carbon chain, influencing its boiling point and volatility.
Properties
IUPAC Name |
methyl 3-(4-tert-butylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDVUHKLZDHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622582 | |
Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-99-0 | |
Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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